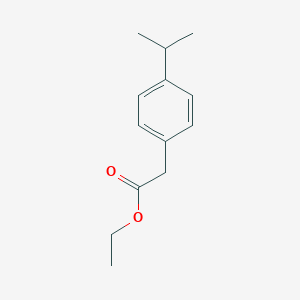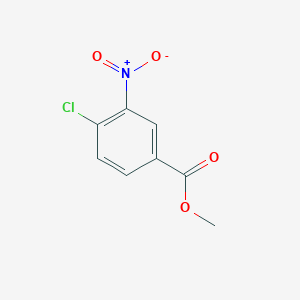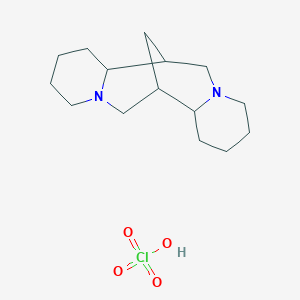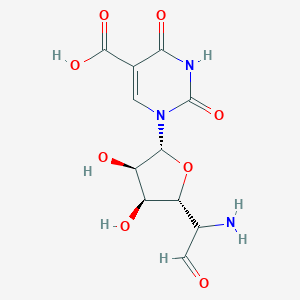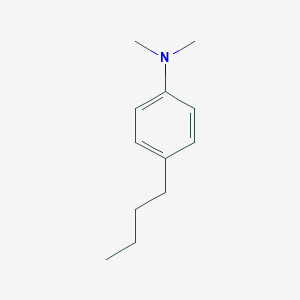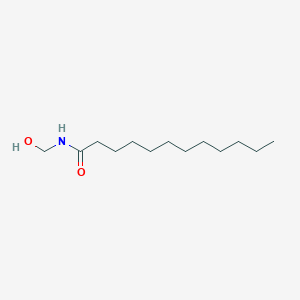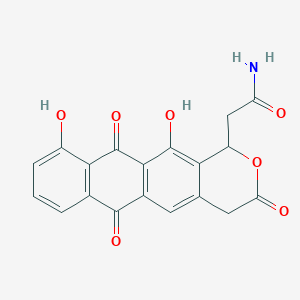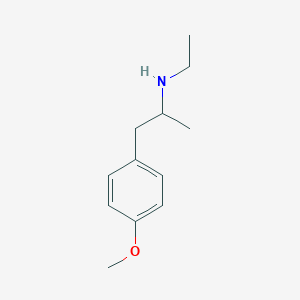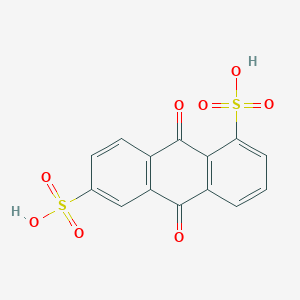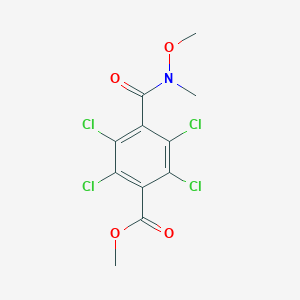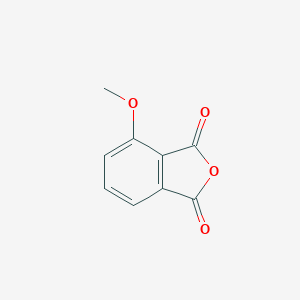
3,6-Diacetyl-9-isopropylcarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diacetyl-9-isopropylcarbazole is a carbazole derivative that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用机制
The mechanism of action of 3,6-Diacetyl-9-isopropylcarbazole is not fully understood. However, studies have shown that this compound interacts with the electronic structure of the molecules it is in contact with, leading to changes in their charge transport properties. This interaction is thought to be due to the presence of the acetyl groups in the compound, which can act as electron-withdrawing groups.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 3,6-Diacetyl-9-isopropylcarbazole. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. Additionally, it has been shown to be stable under various conditions, making it a promising material for use in various scientific research applications.
实验室实验的优点和局限性
One of the main advantages of 3,6-Diacetyl-9-isopropylcarbazole is its excellent charge transport properties, which make it a promising material for use in various organic electronics applications. Additionally, this compound is relatively easy to synthesize and is stable under various conditions, making it a convenient material for use in lab experiments. However, one of the main limitations of 3,6-Diacetyl-9-isopropylcarbazole is its low solubility in common solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 3,6-Diacetyl-9-isopropylcarbazole. One potential direction is the development of new synthesis methods that can yield higher purity and yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, research is needed to explore the potential of 3,6-Diacetyl-9-isopropylcarbazole in other optoelectronic applications, such as sensors and photovoltaic devices.
Conclusion
In conclusion, 3,6-Diacetyl-9-isopropylcarbazole is a promising material for use in various scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its potential applications in organic electronics and optoelectronics. While the mechanism of action of this compound is not fully understood, studies have shown that it exhibits excellent charge transport properties and is relatively non-toxic. Further research is needed to fully understand the potential of 3,6-Diacetyl-9-isopropylcarbazole in various scientific research fields.
合成方法
3,6-Diacetyl-9-isopropylcarbazole can be synthesized using various methods. One of the most commonly used methods is the Friedlander synthesis. In this method, 3-isopropylcarbazole is reacted with acetic anhydride and zinc chloride to yield 3,6-diacetyl-9-isopropylcarbazole. Another method involves the reaction of 3-isopropylcarbazole with acetic anhydride and aluminum chloride. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
科学研究应用
3,6-Diacetyl-9-isopropylcarbazole has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties and has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Additionally, 3,6-Diacetyl-9-isopropylcarbazole has been studied for its potential applications in the field of optoelectronics, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs).
属性
CAS 编号 |
10511-41-8 |
|---|---|
产品名称 |
3,6-Diacetyl-9-isopropylcarbazole |
分子式 |
C19H19NO2 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
1-(6-acetyl-9-propan-2-ylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C19H19NO2/c1-11(2)20-18-7-5-14(12(3)21)9-16(18)17-10-15(13(4)22)6-8-19(17)20/h5-11H,1-4H3 |
InChI 键 |
GDQJWNWGMRNRDG-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
规范 SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
同义词 |
3,6-Diacetyl-9-isopropyl-9H-carbazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



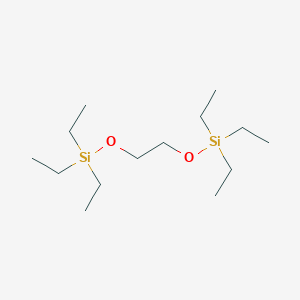
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
